An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Bis(allyldimethylsilyl)benzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Bis(allyldimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,4-Bis(allyldimethylsilyl)benzene is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented chemistry of the closely related precursor, 1,4-bis(dimethylsilyl)benzene, and the known reactivity of allyldimethylsilyl functional groups. The information presented herein is intended for research and development purposes and should be used as a foundation for further experimental investigation.
Introduction
1,4-Bis(allyldimethylsilyl)benzene is an organosilicon compound featuring a central phenylene ring functionalized with two allyldimethylsilyl groups at the para positions. This symmetrical structure, possessing reactive allyl moieties, makes it a potentially valuable monomer and crosslinking agent in polymer chemistry, as well as a versatile building block in organic synthesis. The presence of the silicon atoms imparts unique properties such as thermal stability and hydrophobicity, while the allyl groups offer sites for a variety of chemical transformations.
Chemical Properties
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₁₆H₂₆Si₂ | Structural analysis |
| Molecular Weight | 274.55 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Based on similar organosilane compounds[1] |
| Boiling Point | Expected to be higher than 1,4-bis(dimethylsilyl)benzene (213-214 °C) due to increased molecular weight. | Comparison with 1,4-bis(dimethylsilyl)benzene[2][3] |
| Density | Expected to be slightly higher than 1,4-bis(dimethylsilyl)benzene (0.874 g/mL at 25 °C). | Comparison with 1,4-bis(dimethylsilyl)benzene[2][3] |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, hexanes). | General solubility of organosilanes. |
| Spectroscopic Data | See Section 5 for predicted NMR and IR characteristics. | Inferred from the functional groups present. |
Synthesis
A direct, documented synthesis for 1,4-Bis(allyldimethylsilyl)benzene is not prevalent in the literature. However, a highly plausible and efficient synthetic route involves the hydrosilylation of a suitable precursor or the reaction of a silyl hydride with an allyl halide. A proposed two-step synthesis is outlined below, starting from the commercially available 1,4-dichlorobenzene.
Step 1: Synthesis of 1,4-Bis(dimethylsilyl)benzene
The precursor, 1,4-bis(dimethylsilyl)benzene, can be synthesized in high yield via a Wurtz-Fittig type reaction between 1,4-dichlorobenzene and dimethylchlorosilane using sodium metal as a coupling agent.[2][4]
Experimental Protocol:
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Materials: 1,4-dichlorobenzene, dimethylchlorosilane, sodium metal, xylene, and a phase transfer catalyst such as TDA-1.[2][4]
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, disperse sodium metal in dry xylene under an inert atmosphere (e.g., argon or nitrogen).[4]
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Heat the mixture to the melting point of sodium and stir vigorously to create a fine sodium sand.
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Cool the suspension and add the phase transfer catalyst.
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A mixture of 1,4-dichlorobenzene and dimethylchlorosilane in xylene is added dropwise to the sodium suspension while maintaining the temperature.[2][4]
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After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reaction.[4]
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The reaction is then cooled and quenched by the slow addition of a proton source, followed by water.
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The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield pure 1,4-bis(dimethylsilyl)benzene.[2][4]
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Caption: Synthesis of 1,4-Bis(dimethylsilyl)benzene.
Step 2: Proposed Synthesis of 1,4-Bis(allyldimethylsilyl)benzene
The target compound can be synthesized by the reaction of 1,4-bis(dimethylsilyl)benzene with an allyl halide, such as allyl bromide, in the presence of a suitable catalyst. This reaction is a form of hydrosilylation where the Si-H bond adds across the carbon-carbon double bond, or more likely in this case, a dehydrohalogenative coupling. A more direct and cleaner approach would be the platinum-catalyzed hydrosilylation of an alkyne, followed by the introduction of the allyl groups. However, a more straightforward laboratory synthesis would likely involve the reaction with an allyl Grignard reagent or allyllithium.
Proposed Experimental Protocol (via Grignard Reaction):
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Materials: 1,4-Bis(dimethylchlorosilyl)benzene (can be prepared from 1,4-bis(dimethylsilyl)benzene by chlorination), allylmagnesium bromide (prepared from allyl bromide and magnesium turnings), and anhydrous tetrahydrofuran (THF).
-
Procedure:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of 1,4-bis(dimethylchlorosilyl)benzene in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of allylmagnesium bromide in THF to the cooled solution of the silyl chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 1,4-bis(allyldimethylsilyl)benzene.
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Caption: Proposed synthesis of 1,4-Bis(allyldimethylsilyl)benzene.
Reactivity
The reactivity of 1,4-Bis(allyldimethylsilyl)benzene is expected to be dominated by the two terminal allyl groups. These groups can undergo a variety of reactions, making the compound a versatile monomer and synthetic intermediate.
Hydrosilylation
The allyl groups are susceptible to hydrosilylation reactions, where a Si-H bond adds across the carbon-carbon double bond. This can be used to further functionalize the molecule or to create crosslinked polymer networks. For instance, reaction with a molecule containing two Si-H groups in the presence of a platinum catalyst would lead to a polymer.
Polymerization
1,4-Bis(allyldimethylsilyl)benzene can act as a monomer in various polymerization reactions:
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Free Radical Polymerization: The allyl double bonds can undergo free-radical polymerization, although they are generally less reactive than styrenic or acrylic monomers.
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Metathesis Polymerization: The terminal alkenes can participate in acyclic diene metathesis (ADMET) polymerization using a suitable catalyst (e.g., Grubbs' catalyst) to form a poly(phenylene-co-silylenevinylene) polymer.
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Thiol-Ene "Click" Chemistry: The allyl groups can readily react with thiols in the presence of a radical initiator or UV light, providing a highly efficient method for creating crosslinked networks or for surface functionalization.
Caption: Key reactivity pathways of 1,4-Bis(allyldimethylsilyl)benzene.
Electrophilic Addition
The double bonds of the allyl groups can undergo typical electrophilic addition reactions with reagents such as hydrogen halides (H-X) and halogens (X₂).
Spectroscopic Characterization (Predicted)
Based on the proposed structure, the following spectroscopic characteristics are anticipated:
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Assignment |
| ¹H NMR | ~7.4-7.6 ppm (s, 4H)~5.7-5.9 ppm (m, 2H)~4.8-5.0 ppm (m, 4H)~1.6-1.8 ppm (d, 4H)~0.1-0.2 ppm (s, 12H) | Aromatic C-HAllyl -CH=Allyl =CH₂Allyl -Si-CH₂-Si-CH₃ |
| ¹³C NMR | ~138-140 ppm~133-135 ppm~133-135 ppm~113-115 ppm | Aromatic C-SiAromatic C-HAllyl -CH=Allyl =CH₂Allyl -Si-CH₂-Si-CH₃ |
| ²⁹Si NMR | Expected to be in the typical range for alkyl-aryl-silyl compounds. | Si(CH₃)₂(Allyl)(Aryl) |
| FT-IR | ~3070 cm⁻¹~3000-2850 cm⁻¹~1630 cm⁻¹~1250 cm⁻¹~1100 cm⁻¹~820 cm⁻¹ | =C-H stretch (allyl)-C-H stretch (alkyl)C=C stretch (allyl)Si-CH₃ symmetric deformationSi-Aryl stretchp-disubstituted benzene |
Applications in Research and Development
Given its structure, 1,4-Bis(allyldimethylsilyl)benzene holds significant potential in several areas of materials science and organic synthesis:
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Silicon-containing Polymers: As a monomer or crosslinker for the synthesis of polysiloxanes, polycarbosilanes, and other silicon-containing polymers with enhanced thermal stability and tailored mechanical properties.
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Organic-Inorganic Hybrid Materials: Its ability to be incorporated into both organic and inorganic frameworks makes it a candidate for the development of novel hybrid materials.
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Surface Modification: The reactive allyl groups can be used to functionalize surfaces, imparting hydrophobicity, and providing anchor points for further chemical modifications.
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Drug Delivery and Biomedical Devices: The biocompatibility of some organosilicon compounds suggests potential applications in the biomedical field, where the compound could be used to create functionalized polymers for drug delivery systems or medical device coatings.
Conclusion
While direct experimental data remains to be published, the chemical properties and reactivity of 1,4-Bis(allyldimethylsilyl)benzene can be confidently inferred from the well-established chemistry of its precursor and related allylsilane compounds. Its bifunctional nature, combining a rigid aromatic core with reactive allyl groups, makes it a promising candidate for further investigation in polymer chemistry, materials science, and organic synthesis. The experimental protocols and reactivity pathways outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule.
References
- 1. 1,4-BIS(DIMETHYLSILYL)BENZENE | [gelest.com]
- 2. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 [chemicalbook.com]
- 3. Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Bis(dimethylsilyl)benzene synthesis - chemicalbook [chemicalbook.com]
